Hylin-a1 is synthesized using conventional peptide synthesis techniques, particularly the Fmoc (9-fluorenylmethoxycarbonyl) chemistry method. This approach involves the stepwise addition of amino acids to form the peptide chain while protecting functional groups to ensure correct folding and activity.
The synthesis process includes:
The primary sequence of Hylin-a1 is characterized by its cationic nature, which is critical for its interaction with negatively charged microbial membranes. The sequence is as follows:
The molecular weight of Hylin-a1 is approximately 2,300 Daltons. Its structure features a combination of hydrophobic and hydrophilic regions, which facilitates its amphipathic nature, allowing it to interact effectively with lipid membranes.
Hylin-a1 exhibits a range of chemical interactions primarily through non-covalent binding mechanisms. These include:
Electrophoresis experiments have shown that Hylin-a1 can induce DNA retardation at specific concentrations, suggesting its capability to interact with nucleic acids and possibly affect cellular functions.
Hylin-a1 exerts its antiviral effects primarily by targeting viral envelopes and disrupting their integrity. The mechanism involves:
Hylin-a1 is typically presented as a white powder or lyophilized form. It is soluble in aqueous solutions at physiological pH levels but may exhibit variable solubility depending on ionic strength and temperature.
Key chemical properties include:
Hylin-a1 has promising applications in various scientific fields:
Amphibian skin serves as a primary immunological barrier, producing bioactive peptides that counteract pathogens in microbially dense habitats. These gene-encoded peptides are effectors of innate immunity, evolving over 300 million years to protect amphibians through rapid, membrane-targeting mechanisms that limit resistance development. Anurans (frogs and toads) represent the richest source of such peptides, with over 1,000 identified across species. Their granular glands secrete multifaceted defense molecules exhibiting broad-spectrum antimicrobial, immunomodulatory, and wound-healing properties—a critical adaptation for survival in pathogen-rich environments [3] [10]. The structural diversity of these peptides (e.g., α-helical, β-sheet) enables selective targeting of microbial membranes while minimizing host toxicity, positioning them as evolutionary blueprints for novel anti-infectives [6].
Hylin-a1 was first isolated in 2009 from the skin secretion of the South American spotted treefrog (Hypsiboas albopunctatus), a neotropical species inhabiting Brazil, Argentina, and Paraguay. Using reversed-phase high-performance liquid chromatography (RP-HPLC), researchers purified a cytolytic 18-mer peptide (IFGAILPLALGALKNLIK-NH₂) with a C-terminal amidation critical to its bioactivity. This marked the first cytolytic peptide characterized from this arboreal frog species [1] [9]. The peptide adopts an amphipathic α-helical conformation in hydrophobic environments—a structural feature enabling potent membrane interactions. Its name derives from the genus Hypsiboas (formerly Hyla), reflecting its taxonomic origin [1] [10].
Table 1: Structural and Biochemical Properties of Hylin-a1
Property | Characteristics |
---|---|
Primary Structure | IFGAILPLALGALKNLIK-NH₂ |
Length | 18 amino acids |
Net Charge | +3 (physiological pH) |
Secondary Structure | Amphipathic α-helix (confirmed by CD spectroscopy) |
Post-translational Modification | C-terminal amidation |
Molecular Weight | ~1.9 kDa |
Source | Hypsiboas albopunctatus skin secretion |
The World Health Organization (WHO) classifies antimicrobial resistance (AMR) as a global crisis, contributing to ~5 million annual deaths. Staphylococcus aureus—particularly methicillin-resistant strains (MRSA)—is designated a "high-priority" pathogen due to multidrug resistance and mortality-linked infections (bacteremia, endocarditis). Conventional antibiotics face obsolescence as resistance mechanisms evolve (e.g., β-lactamase production, target modification), underscoring the urgent need for membrane-targeting alternatives like Hylin-a1 [2] [6]. AMPs’ rapid bactericidal action and low resistance induction potential align with WHO strategies to combat AMR, positioning Hylin-a1 as a template for next-generation therapeutics against ESKAPE pathogens [3] [6].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: